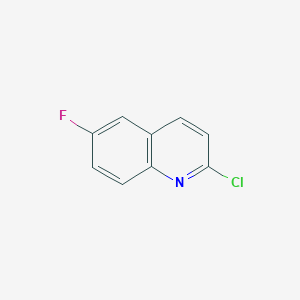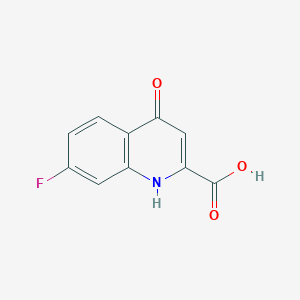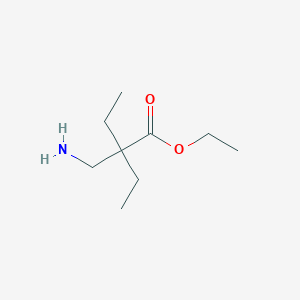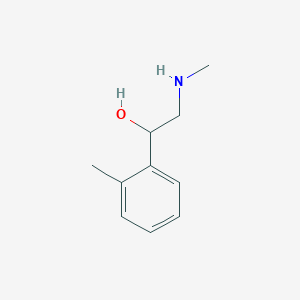
2-Chloro-6-fluoroquinoline
概要
説明
2-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.59 g/mol . The IUPAC name for this compound is 2-chloro-6-fluoroquinoline . The InChI code for this compound is 1S/C9H5ClFN/c10-9-4-1-6-5-7 (11)2-3-8 (6)12-9/h1-5H .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom substituted at the 2nd position and a fluorine atom at the 6th position .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-fluoroquinoline are not available, quinolines are known to participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-fluoroquinoline include a molecular weight of 181.59 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
科学的研究の応用
Antibacterial Activity
2-Chloro-6-fluoroquinoline: has been studied for its potential as an antibacterial agent. Synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains, suggesting broad-spectrum bactericidal capabilities . This compound could be further developed to treat bacterial infections resistant to current antibiotics.
Antioxidant Properties
Research indicates that 2-Chloro-6-fluoroquinoline derivatives can exhibit significant antioxidant activities. The IC50 values for radical scavenging activities of these compounds range from 5.31 to 16.71 μg/mL, which is indicative of their potential as antioxidants .
Enzyme Inhibition
The compound has been used in molecular docking studies to assess its binding affinities against enzymes like E. coli DNA gyrase B and human topoisomerase IIα. The binding affinities of synthesized compounds were from −6.1 to −7.4 kcal/mol, suggesting that 2-Chloro-6-fluoroquinoline could serve as a lead compound in the development of enzyme inhibitors .
Antimalarial Applications
Historically, the quinoline ring system has been a structure of interest in the search for synthetic antimalarial drugs. Incorporating a fluorine atom into quinolines, like in 2-Chloro-6-fluoroquinoline , is known to enhance biological activity, making it a candidate for antimalarial drug development .
Antineoplastic Activity
Fluorinated quinolines, including 2-Chloro-6-fluoroquinoline , have been researched for their antineoplastic activity. They have shown promise as inhibitors of topoisomerase II in cancer cells, which is crucial for the development of new cancer therapies .
Agricultural Use
Some fluorinated quinolines have found applications in agriculture. While specific details on 2-Chloro-6-fluoroquinoline in this field are not provided, its structural analogs’ effectiveness in agricultural applications suggests potential uses in this area as well .
Safety And Hazards
特性
IUPAC Name |
2-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYWGMYCNWTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567673 | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroquinoline | |
CAS RN |
77119-53-0 | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)


![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)